
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds containing motifs similar to the queried chemical structure, such as quinoline derivatives with thiadiazole moieties, have been designed and synthesized, displaying moderate to good antibacterial efficacy against both Gram-positive and Gram-negative bacteria. These findings indicate the potential of these compounds in the development of new antibacterial agents (Qu et al., 2018).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of compounds with structural elements similar to the queried molecule for their cytotoxic activities against various cancer cell lines. For instance, naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against human cancer cell lines, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Anticonvulsant Agents
The exploration of quinazolin-4(3H)-ones derivatives as potential anticonvulsant agents has led to the identification of compounds with promising activity. This suggests that similar structures could be investigated for their efficacy in treating convulsive disorders, providing a basis for further research in anticonvulsant drug development (Archana et al., 2002).
Anti-inflammatory and Analgesic Agents
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has demonstrated their potential as anti-inflammatory and analgesic agents. These findings underscore the relevance of structurally related compounds in the search for new treatments for inflammation and pain (Abu‐Hashem et al., 2020).
Antimicrobial Study
The synthesis of fluoroquinolone-based 4-thiazolidinones has shown that these compounds possess antimicrobial properties, indicating their potential in combating microbial infections. This area of research is significant for developing new antimicrobial agents to address the growing concern of antibiotic resistance (Patel & Patel, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetMacrophage metalloelastase and Stromelysin-1 , which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes such as inflammation and cancer.
Mode of Action
For instance, some benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers .
Biochemical Pathways
Similar compounds have been found to affect pathways related to inflammation and oxidative stress . These compounds can downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory cytokines, thereby modulating the inflammatory response .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability, safety, and stability profiles .
Result of Action
Similar compounds have been found to exhibit mucoprotective effects, reducing symptoms such as diarrhea, weight loss, and improving survival rates in a dose-dependent manner . They have also been found to mitigate villus atrophy, crypt hypoplasia, and oxidative stress markers .
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-13-19(29-23-22-13)20(25)21-15-5-10-18-14(12-15)4-3-11-24(18)30(26,27)17-8-6-16(28-2)7-9-17/h5-10,12H,3-4,11H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUKYHLLYTWZFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)
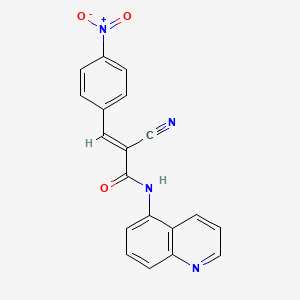
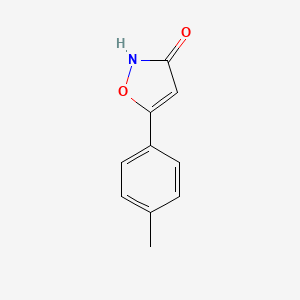
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2371525.png)
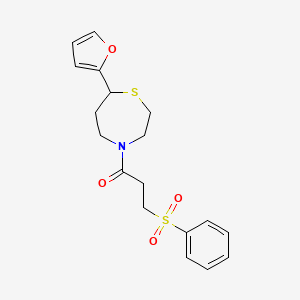
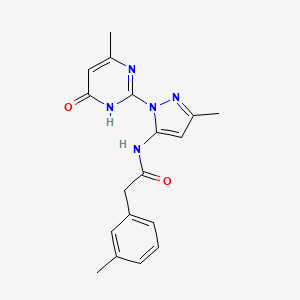
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
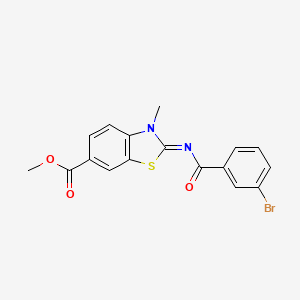
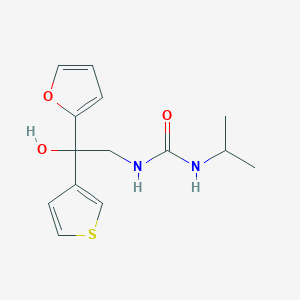
![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![6-Tert-butyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2371542.png)